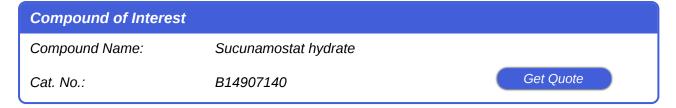


SCO-792 In Vivo Potency: A Comparative Analysis Across Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo potency of SCO-792, a novel, orally available enteropeptidase inhibitor, across various rodent strains. The data presented is compiled from preclinical studies and aims to offer an objective overview of the compound's performance and therapeutic potential in different pathological contexts.

Comparative Efficacy of SCO-792 in Rodent Strains

The in vivo efficacy of SCO-792 has been evaluated in several rodent models, primarily focusing on its therapeutic effects in metabolic and kidney diseases. The following table summarizes the key findings and quantitative data from these studies.



Rodent Strain	Disease Model	SCO-792 Dosage	Key Outcomes	Reference
Wistar Fatty (WF) Rat	Diabetic Kidney Disease (DKD)	6, 20, or 60 mg/kg/day (oral)	Rapid and sustained reduction in urine albumin-to-creatinine ratio (UACR); Decreased markers of kidney fibrosis, inflammation, and tubular injury; Improved glycemic control. [1][2]	[1][2]
Spontaneously Hypercholesterol aemic (SHC) Rat	Chronic Kidney Disease (CKD)	0.03% and 0.06% (w/w) in diet	Prevention of Glomerular Filtration Rate (GFR) decline; Suppression of albuminuria; Improved glomeruloscleros is and kidney fibrosis.[3][4]	[3][4]
Sprague-Dawley Rat	Normal	Single oral doses	Effective inhibition of plasma branched-chain amino acid (BCAA) elevation after an oral protein challenge, indicating in vivo	[5][6]



			inhibition of protein digestion. [5][6]	
Diet-Induced Obese (DIO) Mouse	Obesity	0.003%, 0.01%, and 0.03% (w/w) in diet	Reduction in food intake and body weight; Increased plasma FGF21 levels.[7][8]	[7][8]
ob/ob Mouse	Obesity and Diabetes	0.003%, 0.01%, and 0.03% (w/w) in diet	Marked improvement in hyperglycemia; Improved muscle insulin sensitivity; Reduction in food intake and body weight.[7]	[7][8]
Normal C57BL/6J Mouse	Normal	Single oral doses	Dose-dependent inhibition of plasma BCAA levels induced by an oral protein challenge.[8]	[8]

Experimental Protocols

The methodologies employed in the key studies are detailed below to provide a clear understanding of the experimental conditions.

Diabetic Kidney Disease Model in Wistar Fatty (WF) Rats[1][2]

• Animals: Male Wistar fatty (WF) rats, a model for diabetic kidney disease, were used.



- Drug Administration: SCO-792 was administered orally once daily.
- Efficacy Evaluation: The primary endpoint was the urine albumin-to-creatinine ratio (UACR).
 Kidney tissue was also analyzed for markers of fibrosis, inflammation, and tubular injury.
 Glycemic control was monitored throughout the study.

Chronic Kidney Disease Model in Spontaneously Hypercholesterolaemic (SHC) Rats[3][4]

- Animals: Spontaneously hypercholesterolaemic (SHC) rats, a model for chronic kidney disease, were used.
- Drug Administration: SCO-792 was mixed into the diet at concentrations of 0.03% and 0.06% (w/w).
- Efficacy Evaluation: Efficacy was assessed by measuring the Glomerular Filtration Rate (GFR) and albuminuria. Kidney histology was examined for glomerulosclerosis and fibrosis.

Obesity and Diabetes Models in Mice[7][8]

- Animals: Diet-induced obese (DIO) mice and genetically obese and diabetic ob/ob mice were used.
- Drug Administration: SCO-792 was administered as a dietary admixture.
- Efficacy Evaluation: The effects on food intake, body weight, and glycemic control were measured. A hyperinsulinemic-euglycemic clamp study was performed in ob/ob mice to assess insulin sensitivity.

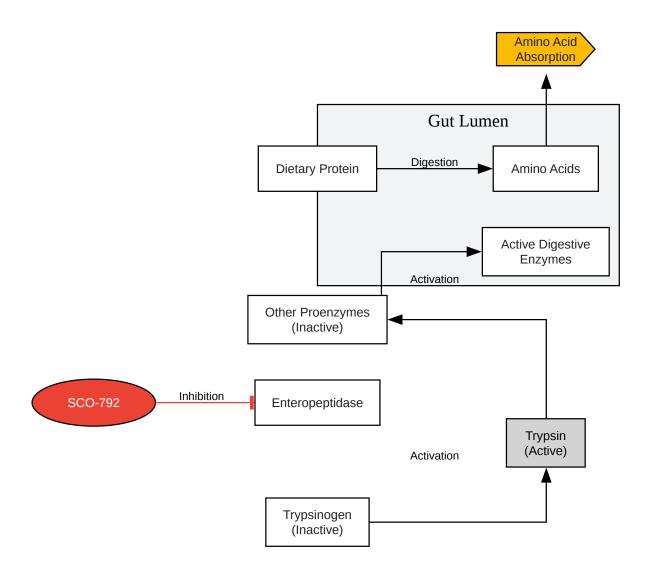
Oral Protein Challenge in Rats and Mice[5][6][8]

- Animals: Normal Sprague-Dawley rats and C57BL/6J mice were used.
- Procedure: A single oral dose of SCO-792 was administered prior to an oral protein challenge.
- Efficacy Evaluation: The in vivo inhibition of enteropeptidase was determined by measuring the levels of plasma branched-chain amino acids (BCAAs).



Visualizing the Mechanism and Workflow

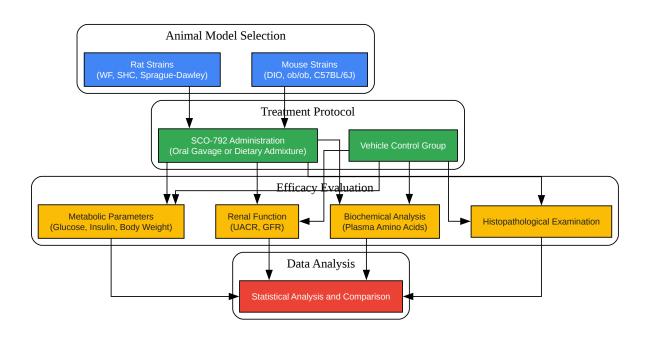
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.



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Caption: Mechanism of action of SCO-792 as an enteropeptidase inhibitor.





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Caption: General experimental workflow for assessing SCO-792 in vivo potency.

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